REACTION_CXSMILES
|
[CH2:1]([OH:3])[CH3:2].[H][H].[C]=O.O.[CH2:9]([OH:12])[CH2:10][CH3:11]>>[CH:9](=[O:12])[CH2:10][CH3:11].[C:9]([O:3][CH2:1][CH3:2])(=[O:12])[CH2:10][CH3:11] |^3:5|
|
Name
|
|
Quantity
|
78.43 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
cobaltous trifluoroacetate tetrahydrate
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At 190° C.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature the mixture
|
Type
|
CUSTOM
|
Details
|
the liquid product mixture removed from the autoclave
|
Type
|
CUSTOM
|
Details
|
of product was obtained
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |